molecular formula C16H16O5 B1253515 3'-Deoxysappanol

3'-Deoxysappanol

Cat. No.: B1253515
M. Wt: 288.29 g/mol
InChI Key: IYAYKNOVHBOSPH-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Deoxysappanol (C₁₆H₁₆O₅; molecular weight 288.1 g/mol) is a flavonol-class compound derived from the heartwood of Caesalpinia sappan (Sappanwood) . Structurally, it features a chromanol backbone with hydroxyl and methoxy substitutions (Figure 1). Unlike most flavonoids in propolis, which belong to the flavone group, 3'-Deoxysappanol is classified as a flavonol due to the presence of a hydroxyl group at the 3-position of the C-ring .

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(3R,4S)-3-[(4-hydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol

InChI

InChI=1S/C16H16O5/c17-11-3-1-10(2-4-11)8-16(20)9-21-14-7-12(18)5-6-13(14)15(16)19/h1-7,15,17-20H,8-9H2/t15-,16+/m0/s1

InChI Key

IYAYKNOVHBOSPH-JKSUJKDBSA-N

Isomeric SMILES

C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Caesalpinia sappan

Sappanwood produces multiple structurally related compounds, differing in hydroxylation, methoxylation, and backbone modifications (Table 1).

Table 1: Structural and Pharmacological Comparison of 3'-Deoxysappanol and Analogues

Compound Chemical Formula Molecular Weight (g/mol) Structural Features Source Key Pharmacological Activities References
3'-Deoxysappanol C₁₆H₁₆O₅ 288.1 Chromanol backbone; 3-OH, 4-OCH₃ C. sappan heartwood Antioxidant, anti-inflammatory
Sappanol C₁₆H₁₆O₆ 304.09 Chromanol backbone; additional hydroxyl group at 3' C. sappan heartwood Not well-characterized
3-Deoxysappanone B C₁₆H₁₄O₅ 286.28 Chromanone backbone; 3-deoxy, 7-OH C. sappan heartwood Non-competitive xanthine oxidase inhibition
Protosappanin B C₁₆H₁₄O₆ 302.08 Oxidized chromanone; 4,7-dihydroxy C. sappan heartwood Anti-tumor, neuroprotective
3'-O-Methylepisappanol C₁₇H₁₈O₅ 302.3 Epimerized structure; 4-O-methyl, 3'-O-methyl Synthetic/derived Under investigation
Key Observations:

Backbone Variations: 3'-Deoxysappanol and Sappanol share a chromanol core but differ in hydroxylation (Sappanol has an extra hydroxyl at 3') . 3-Deoxysappanone B and Protosappanin B feature a chromanone backbone, with the latter showing higher oxidation and distinct bioactivity (e.g., anti-tumor effects) .

Substituent Effects: Methoxylation at the 4-position (e.g., 3'-Deoxysappanol) enhances lipid solubility compared to hydroxylated analogues like Sappanol .

Pharmacological Divergence: 3-Deoxysappanone B’s xanthine oxidase inhibition contrasts with 3'-Deoxysappanol’s antioxidant profile, highlighting how minor structural changes (e.g., ketone vs. alcohol groups) impact target specificity .

Broader Flavonoid Context

3'-Deoxysappanol’s classification as a flavonol distinguishes it from flavones (e.g., luteolin) and isoflavones (e.g., genistin) found in propolis . Key differences include:

  • Flavonols: Feature a 3-hydroxyl group (e.g., 3'-Deoxysappanol, quercetin) linked to enhanced radical-scavenging activity.
  • Flavones : Lack the 3-hydroxyl (e.g., luteolin), often associated with anti-viral properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxysappanol
Reactant of Route 2
3'-Deoxysappanol

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